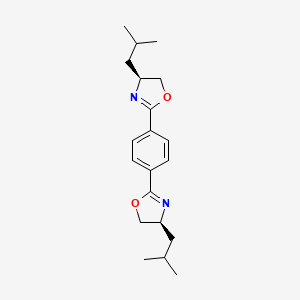![molecular formula C13H21N3 B12879336 3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12879336.png)
3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazole ring, forming a unique structure that has garnered interest in various fields of scientific research due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) . Another method includes the formation of a domino imine, intramolecular annulation, and Ugi-azide reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the pyrrole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and electrophiles such as alkyl halides for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and antifungal properties.
Medicine: Potential use as a kinase inhibitor and in the development of anti-inflammatory and antitumor agents.
Industry: Utilized in the production of pharmaceuticals and organic materials.
Wirkmechanismus
The exact mechanism of action of 3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to its observed biological activities. The compound may inhibit specific kinases, thereby affecting signaling pathways involved in cell proliferation and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Shows more activity on kinase inhibition.
Uniqueness
3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is unique due to its specific substitution pattern and the presence of a cyclohexyl group, which may contribute to its distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C13H21N3 |
|---|---|
Molekulargewicht |
219.33 g/mol |
IUPAC-Name |
3-cyclohexyl-1-ethyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole |
InChI |
InChI=1S/C13H21N3/c1-2-16-13-11(8-9-14-13)12(15-16)10-6-4-3-5-7-10/h10,14H,2-9H2,1H3 |
InChI-Schlüssel |
LGHSPQWQQQTFPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(CCN2)C(=N1)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


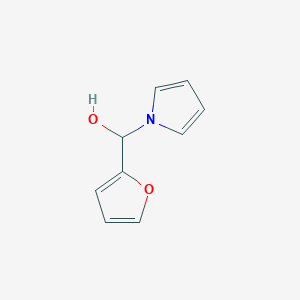



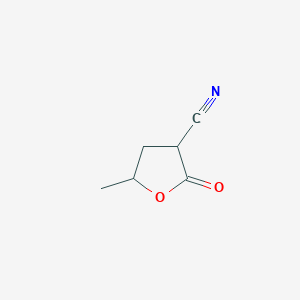
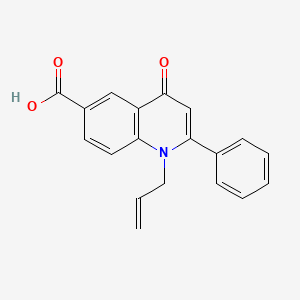

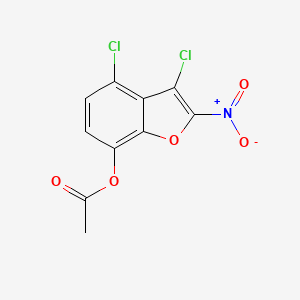
![[3-(1H-Pyrrol-1-yl)phenyl]acetic acid](/img/structure/B12879306.png)
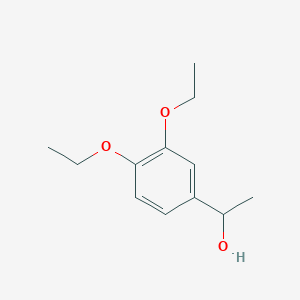
![5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide](/img/structure/B12879311.png)
![(R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12879318.png)

